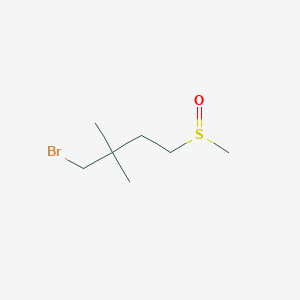

1-Bromo-4-methanesulfinyl-2,2-dimethylbutane

Description

1-Bromo-4-methanesulfinyl-2,2-dimethylbutane is a brominated alkane derivative with a methanesulfinyl (CH₃S(O)-) group at position 4 and two methyl groups at position 2. Its molecular formula is C₇H₁₅BrOS, and its structure is characterized by a bromine atom on a primary carbon (position 1) and steric hindrance from the 2,2-dimethylbutane backbone . The methanesulfinyl group introduces both steric bulk and electronic effects, as the sulfinyl moiety is electron-withdrawing and polar, influencing reactivity in substitution and elimination reactions .

Propriétés

Formule moléculaire |

C7H15BrOS |

|---|---|

Poids moléculaire |

227.16 g/mol |

Nom IUPAC |

1-bromo-2,2-dimethyl-4-methylsulfinylbutane |

InChI |

InChI=1S/C7H15BrOS/c1-7(2,6-8)4-5-10(3)9/h4-6H2,1-3H3 |

Clé InChI |

FNXBBWVRSBQDCS-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(CCS(=O)C)CBr |

Origine du produit |

United States |

Méthodes De Préparation

One common synthetic route includes the reaction of 4-methanesulfinyl-2,2-dimethylbutane with a brominating agent such as N-bromosuccinimide (NBS) under specific conditions . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity .

Analyse Des Réactions Chimiques

1-Bromo-4-methanesulfinyl-2,2-dimethylbutane can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

Oxidation Reactions: The methanesulfinyl group can be oxidized to a sulfone under strong oxidizing conditions.

Reduction Reactions: The compound can be reduced to form different products depending on the reducing agents used.

Common reagents and conditions for these reactions include bases like sodium hydroxide for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions vary based on the specific conditions and reagents used .

Applications De Recherche Scientifique

1-Bromo-4-methanesulfinyl-2,2-dimethylbutane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

Medicine: Research into potential pharmaceutical applications, including drug development and testing.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-Bromo-4-methanesulfinyl-2,2-dimethylbutane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the methanesulfinyl group can undergo oxidation or reduction . These interactions can affect the compound’s reactivity and stability, influencing its overall behavior in different chemical environments .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

2.1. 1-Bromo-4-methoxy-2,2-dimethylbutane**

- Structure : Similar backbone but replaces the sulfinyl group with a methoxy (CH₃O-) group at position 3.

- Reactivity :

- The methoxy group is electron-donating via lone-pair resonance, reducing β-hydrogen acidity compared to the sulfinyl analog.

- SN2 reactions are slower due to steric hindrance from the 2,2-dimethyl groups, but elimination (E2) is less favored than in the sulfinyl derivative due to weaker electron withdrawal .

- Key Difference : Sulfinyl groups enhance elimination rates by stabilizing transition states through electron withdrawal, whereas methoxy groups favor substitution .

2.2. 1-Chloro-2,2-dimethylbutane**

- Structure : Chlorine replaces bromine; lacks the sulfinyl/methoxy group at position 4.

- Reactivity :

- Key Difference : Bromine’s superior leaving group ability makes 1-bromo derivatives more reactive in both substitution and elimination .

2.3. 3-Bromo-2,2-dimethylbutane**

- Reactivity :

- Key Difference : Bromine position dictates reaction pathway—primary bromides (as in the target compound) favor substitution unless strong steric/electronic effects promote elimination .

2.4. 4-Bromo-1,1,1-trifluoro-2-methylbutane**

- Structure : Contains a trifluoromethyl group at position 1 and bromine at position 4.

- Reactivity :

- Key Difference : Trifluoromethyl groups exert stronger electron withdrawal than sulfinyl groups, but the bromine’s position (secondary vs. primary) alters regioselectivity .

Reactivity and Mechanism Analysis

3.1. Substitution (SN2)

- 1-Bromo-4-methanesulfinyl-2,2-dimethylbutane: Primary bromide but adjacent to bulky 2,2-dimethyl groups. Steric hindrance reduces SN2 efficiency compared to linear analogs (e.g., 1-bromopentane) .

3.2. Elimination (E2)

- Major Pathway : Favored due to steric hindrance and sulfinyl group’s electron withdrawal increasing β-hydrogen acidity.

- Expected Product : Likely forms 4-methanesulfinyl-2,2-dimethyl-1-butene via dehydrobromination, though exact product distribution requires experimental validation .

Data Table: Comparative Analysis

Activité Biologique

1-Bromo-4-methanesulfinyl-2,2-dimethylbutane is an organic compound notable for its unique structural features, including a bromine atom and a methanesulfinyl group. Its molecular formula is with a molecular weight of 227.16 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and protein modification.

Chemical Structure and Properties

The compound's structure allows for various chemical interactions, which are crucial for its biological activity. The bromine atom serves as a leaving group in nucleophilic substitution reactions, while the methanesulfinyl group can participate in oxidation and reduction reactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H15BrOS |

| Molecular Weight | 227.16 g/mol |

| IUPAC Name | 1-Bromo-4-methanesulfinyl-2,2-dimethylbutane |

Biological Activity Overview

Research indicates that 1-bromo-4-methanesulfinyl-2,2-dimethylbutane exhibits significant biological activity, particularly in the following areas:

- Enzyme Inhibition : The compound has shown promise as an inhibitor of various enzymes, which could have implications in drug development.

- Protein Modification : Its ability to modify proteins can be leveraged in biochemical research to study protein function and interaction.

The biological activity of 1-bromo-4-methanesulfinyl-2,2-dimethylbutane is primarily attributed to its interaction with biological macromolecules. The bromine atom facilitates nucleophilic attack by biological nucleophiles such as thiols or amines, leading to covalent modifications of proteins. This reactivity can alter enzyme activity or disrupt protein-protein interactions.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Synthesis and Applications

The synthesis of 1-bromo-4-methanesulfinyl-2,2-dimethylbutane typically involves bromination processes using reagents like N-bromosuccinimide (NBS). This method ensures high yields while preserving the integrity of the methanesulfinyl group.

Synthetic Route:

- Bromination of 4-methanesulfinyl-2,2-dimethylbutane.

- Reaction conditions: Controlled temperature and use of brominating agents.

- Yield optimization through reaction monitoring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.